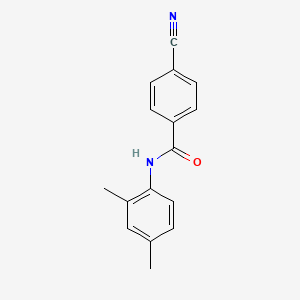
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate is a chemical compound with the molecular formula C22H23IO5. It is known for its unique structure, which includes an iodopropyl group and an oxoethyl group attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate typically involves the esterification of propanedioic acid derivatives with benzyl alcohols, followed by iodination and subsequent functional group transformations. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl malonate: Similar in structure but lacks the iodopropyl and oxoethyl groups.
Dibenzyl (2-oxoethyl)propanedioate: Similar but without the iodopropyl group.
Dibenzyl (3-iodopropyl)malonate: Similar but without the oxoethyl group.
Uniqueness
These functional groups enable a broader range of chemical transformations and interactions, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
654673-41-3 |
|---|---|
Formule moléculaire |
C22H23IO5 |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2 |
Clé InChI |
OUWXNKRELICBOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


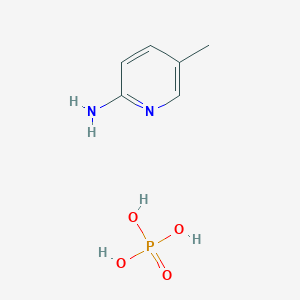
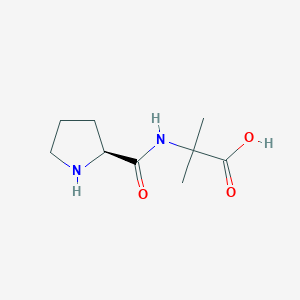

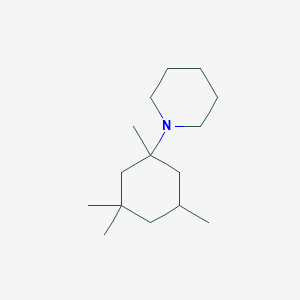
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
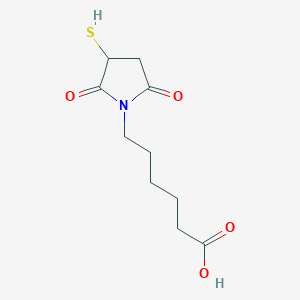
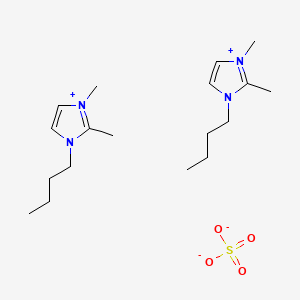

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
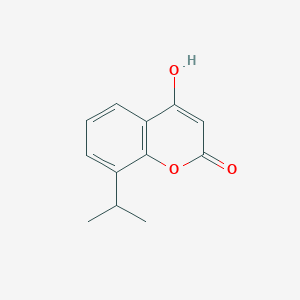
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
